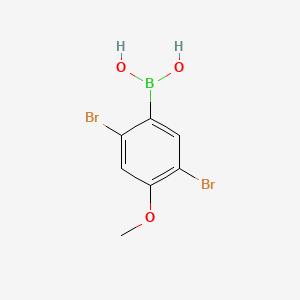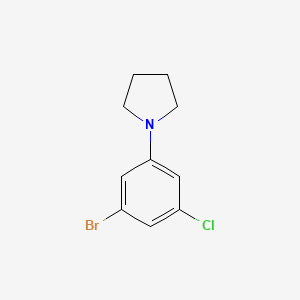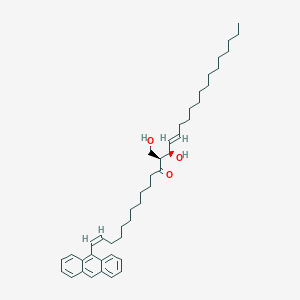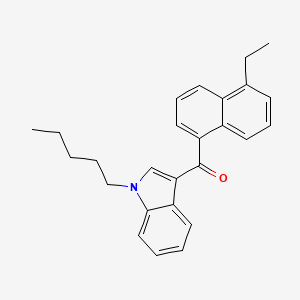
JWH 210 5-ethylnaphthyl isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 210 5-ethylnaphthyl isomer is a potent cannabimimetic alkylindole . It is a positional isomer of JWH 210, having the ethyl side chain at the 5 position rather than at the 4 position of the naphthyl group . The biological activities of this isomer have not been determined .
Molecular Structure Analysis
The molecular formula of JWH 210 5-ethylnaphthyl isomer is C26H27NO . The InChi Code is InChI=1S/C26H27NO/c1-3-5-8-17-27-18-24 (22-12-6-7-16-25 (22)27)26 (28)23-15-10-13-20-19 (4-2)11-9-14-21 (20)23/h6-7,9-16,18H,3-5,8,17H2,1-2H3 .Physical And Chemical Properties Analysis
JWH 210 5-ethylnaphthyl isomer is a crystalline solid . It has a formula weight of 369.5 . It is soluble in DMF (50 mg/ml), DMSO (20 mg/ml), and Ethanol (0.5 mg/ml) .Applications De Recherche Scientifique
Isomer Differentiation : Research has been conducted to differentiate regioisomers of synthetic cannabinoids like JWH-210, which is essential for forensic and toxicological analysis. This differentiation is achieved through techniques like gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) (Kusano et al., 2016).
Pharmacological Effects : Studies on the acute pharmacological effects of synthetic cannabinoids including JWH-210 have shown significant impacts on physiological parameters like blood pressure and heart rate. Their effects also encompass subjective drug experiences, with some studies conducted through observational methods (Martínez et al., 2021).
Neurotoxicity : Investigations into the neurotoxicity of JWH-210 have been carried out, focusing on behavioral changes and histopathological alterations in animals. These studies suggest potential neurotoxic effects, particularly in specific brain regions (Cha et al., 2015).
Immunotoxicity and Cytotoxicity : Research indicates that JWH-210 may have cytotoxic effects and can impact lymphoid organ weights and T-cell activator levels in mice. This highlights the immunotoxic potential of JWH-210 (Gu et al., 2017).
Dependence Potential : Studies on the dependence potential of synthetic cannabinoids, including JWH-210, have been conducted. These examine psychological dependence through methods like conditioned place preference tests and receptor binding assays (Cha et al., 2014).
Adverse Effects : Clinical case series have documented the adverse effects of JWH-210, which include symptoms like tachycardia, nausea, and central nervous system depression, among others (Hermanns-Clausen et al., 2016).
Toxicokinetics : Studies on the distribution of JWH-210 in organisms post-administration, including in organs and tissues, have been conducted. This research aids in understanding the compound's metabolism and potential detection in forensic toxicology (Schaefer et al., 2019).
Binding Affinities and Effects : Toxicological profiles of synthetic cannabinoids, including JWH-210, have been examined for their binding affinities to cannabinoid receptors and their consequent effects, such as cytotoxic and genotoxic activities (Koller et al., 2013).
Propriétés
IUPAC Name |
(5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-8-17-27-18-24(22-12-6-7-16-25(22)27)26(28)23-15-10-13-20-19(4-2)11-9-14-21(20)23/h6-7,9-16,18H,3-5,8,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTHGJZKDOBJTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017316 |
Source


|
| Record name | JWH-210 5-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 210 5-ethylnaphthyl isomer | |
CAS RN |
1632469-94-3 |
Source


|
| Record name | JWH-210 5-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

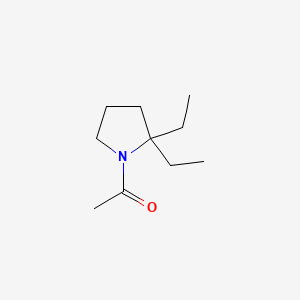
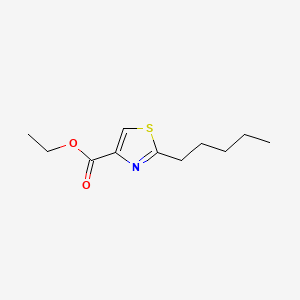
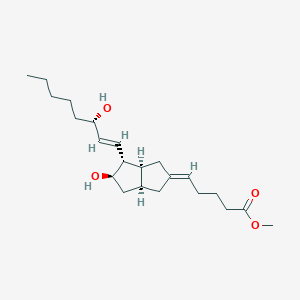
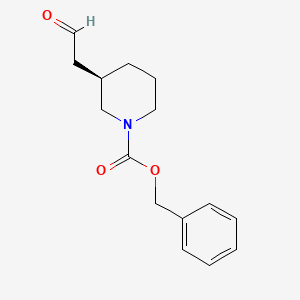
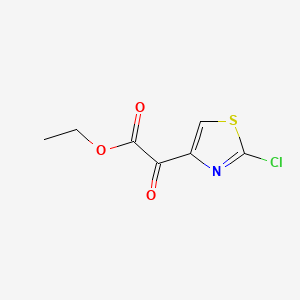
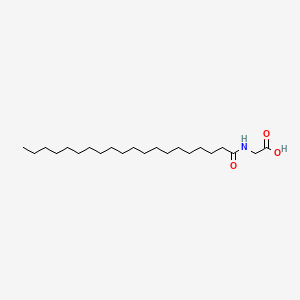
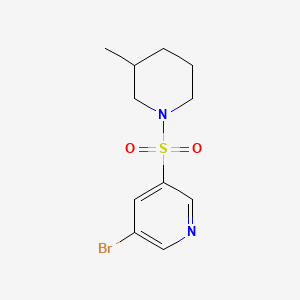
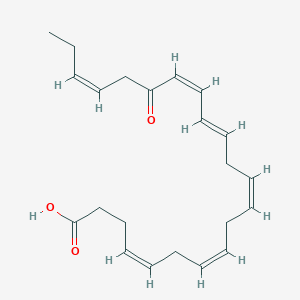
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)


